(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine
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Overview
Description
5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine typically involves the reaction of an aromatic aldehyde with an aromatic amine in the presence of a catalyst. A common method includes the use of anhydrous ethanol-chloroform as a solvent mixture, with concentrated hydrochloric acid as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
The focus is on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Introduction of different substituents on the isoxazole ring
Common Reagents and Conditions
Oxidation: Typically involves reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.
Reduction: Utilizes hydrazine hydrate in refluxing methanolic conditions.
Substitution: Employs N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds
Major Products Formed
Oxidation: Isoxazole derivatives with various functional groups.
Reduction: Amines and hydrazines.
Substitution: 3,5-disubstituted isoxazoles
Scientific Research Applications
5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carboxylate
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 3,5-disubstituted isoxazoles
Uniqueness
5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
112633-38-2 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-11(6-4-9)8-13-12-7-10(2)15-14-12/h3-8H,1-2H3 |
InChI Key |
WTQOCRVHPRSGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=NOC(=C2)C |
Origin of Product |
United States |
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